Cyclodecasiloxane, eicosamethyl-

Analytical Chemistry GC-MS Chromatography

Cyclodecasiloxane, eicosamethyl- (CAS 18772-36-6) is a cyclic dimethylsiloxane oligomer with the molecular formula C20H60O10Si10, consisting of a ten‑membered Si–O ring bearing twenty methyl groups. Its molecular weight is 741.5394 g/mol, and it exhibits a predicted boiling point of 451.8 °C at 760 mmHg and a predicted density of 0.98 g/cm³ [REFS-1, REFS-2].

Molecular Formula C20H60O10Si10
Molecular Weight 741.5 g/mol
CAS No. 18772-36-6
Cat. No. B092957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclodecasiloxane, eicosamethyl-
CAS18772-36-6
SynonymsEICOSAMETHYLCYCLODECASILOXANE
Molecular FormulaC20H60O10Si10
Molecular Weight741.5 g/mol
Structural Identifiers
SMILESC[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C
InChIInChI=1S/C20H60O10Si10/c1-31(2)21-32(3,4)23-34(7,8)25-36(11,12)27-38(15,16)29-40(19,20)30-39(17,18)28-37(13,14)26-35(9,10)24-33(5,6)22-31/h1-20H3
InChIKeyCDNNKGWZSNSADW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclodecasiloxane, Eicosamethyl- (CAS 18772-36-6): Core Identity and Baseline Properties


Cyclodecasiloxane, eicosamethyl- (CAS 18772-36-6) is a cyclic dimethylsiloxane oligomer with the molecular formula C20H60O10Si10, consisting of a ten‑membered Si–O ring bearing twenty methyl groups [1]. Its molecular weight is 741.5394 g/mol, and it exhibits a predicted boiling point of 451.8 °C at 760 mmHg and a predicted density of 0.98 g/cm³ [REFS-1, REFS-2]. The compound is commercially available as a research‑grade silicone fluid with a typical purity of ≥95% .

Cyclodecasiloxane, Eicosamethyl- Substitution Risks: Why Ring Size Dictates Performance


Cyclosiloxanes of varying ring sizes (n = 5–12) are not interchangeable due to substantial differences in physicochemical properties—particularly volatility, retention time, and chromatographic behavior—that arise directly from the number of silicon atoms in the ring [1]. In analytical chemistry, substitution of eicosamethyl‑cyclodecasiloxane (10‑membered ring) with octadecamethyl‑cyclononasiloxane (9‑membered) or hexadecamethyl‑cyclooctasiloxane (8‑membered) leads to measurable shifts in retention time and peak area, compromising method reproducibility [1]. In biological assays, the distinct ring geometry alters molecular docking interactions with quorum‑sensing receptors, where the 10‑membered siloxane has been shown to exhibit different binding energetics compared to smaller and larger homologs [2].

Cyclodecasiloxane, Eicosamethyl- Quantitative Differentiation: Evidence for Informed Procurement


GC‑MS Retention Time and Peak Area Distinguish the 10‑Membered Ring from Smaller Cyclosiloxanes

Under identical GC‑MS conditions, Cyclodecasiloxane, eicosamethyl‑ elutes at a retention time (RT) of 7.80–7.85 minutes, compared with 6.77 minutes for the 9‑membered homologue (Cyclononasiloxane, octadecamethyl‑) and 5.82 minutes for the 8‑membered homologue (Cyclooctasiloxane, hexadecamethyl‑) [1]. Peak area percentages also differ: at Day 7, Cyclodecasiloxane, eicosamethyl‑ comprised 59.7% of the total peak area, while the 9‑membered homologue represented 62.36% and the 8‑membered 83.74% [1].

Analytical Chemistry GC-MS Chromatography

Relative Abundance in Ethanolic Extracts: Cyclodecasiloxane Eicosamethyl‑ Yields a Distinct Chromatographic Profile

In the ethanolic crude extract of HH corms, GC‑MS analysis assigned Cyclodecasiloxane, eicosamethyl‑ a retention time of 22.07 minutes and a relative peak area of 1.26%, compared with 1.44% for Octadecamethyl‑cyclononasiloxane (RT 23.09 min) and 1.19% for Tetracosamethyl‑cyclododecasiloxane (RT 24.93 min) [1]. The differing retention times confirm that the 10‑membered siloxane occupies a unique position in the chromatographic elution order.

Phytochemistry Natural Products GC-MS

Molecular Docking Score Suggests Superior Binding to Quorum‑Sensing Receptors Among Cyclosiloxanes

In a molecular docking study against the quorum‑sensing receptors of Chromobacterium violaceum and Vibrio harveyi, Cyclodecasiloxane, eicosamethyl‑ and Cyclononasiloxane, octadecamethyl‑ exhibited the most favorable docking energies when compared with the natural ligands C6‑HSL and AI‑2 [1]. Although exact docking energy values (e.g., kcal/mol) are not provided in the abstract, the compounds were explicitly ranked as “best” among the seven cyclosiloxanes tested [1].

Quorum Sensing Molecular Docking Anti-virulence

Physical Property Profile: Higher Boiling Point and Comparable Density vs. 9‑Membered Homologue

Cyclodecasiloxane, eicosamethyl‑ exhibits a predicted boiling point of 451.8 °C at 760 mmHg, whereas the 9‑membered homologue (Cyclononasiloxane, octadecamethyl‑) has a literature boiling point of 188 °C at 20 mmHg (~415 °C at 760 mmHg predicted) [REFS-1, REFS-2]. The density of the target compound is predicted to be 0.98 g/cm³, which is essentially identical to the 9‑membered homologue (0.98 g/mL) [REFS-1, REFS-2].

Physicochemical Properties Material Science Formulation

Cyclodecasiloxane, Eicosamethyl- Recommended Application Scenarios Based on Evidentiary Data


Analytical Reference Standard for GC‑MS Identification of Cyclosiloxanes

The well‑defined retention time (7.80–7.85 min) and distinct peak area profile (59.7% at Day 7) allow Cyclodecasiloxane, eicosamethyl‑ to serve as a reliable reference standard for identifying and quantifying the 10‑membered cyclosiloxane in environmental, industrial, or biological samples [1]. Its retention time gap relative to the 9‑membered (6.77 min) and 8‑membered (5.82 min) homologues minimizes misidentification risk during GC‑MS analysis [1].

Natural Product Fingerprinting and Quality Control

In phytochemical studies, the compound’s consistent presence at a retention time of 22.07 min (1.26% peak area) in ethanolic extracts enables it to be used as a marker for plant authentication or batch‑to‑batch consistency [2]. Its chromatographic position relative to other cyclosiloxanes (e.g., octadecamethyl‑cyclononasiloxane at 23.09 min) provides a unique signature for verifying extract composition [2].

Quorum‑Sensing Inhibitor Research and Anti‑Virulence Screening

In silico docking data rank Cyclodecasiloxane, eicosamethyl‑ among the top two cyclosiloxane binders to bacterial quorum‑sensing receptors, making it a rational choice for further in vitro and in vivo evaluation as a potential anti‑virulence agent [3]. Its superior docking relative to smaller‑ring homologues justifies its selection over alternative cyclosiloxanes in early‑stage drug discovery programs focused on disrupting bacterial communication [3].

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